(2S)-1,2-Dimethylpyrrolidin-3-one
Description
(2S)-1,2-Dimethylpyrrolidin-3-one is a chiral pyrrolidinone derivative characterized by a five-membered lactam ring with two methyl substituents at the 1- and 2-positions (stereochemistry specified as S at C2). The lactam ring provides rigidity, while the methyl groups influence steric and electronic properties, modulating reactivity and interactions with biological targets.
Properties
IUPAC Name |
(2S)-1,2-dimethylpyrrolidin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-6(8)3-4-7(5)2/h5H,3-4H2,1-2H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUYRZJQDCCKKP-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)CCN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569965 | |
| Record name | (2S)-1,2-Dimethylpyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172792-66-4 | |
| Record name | (2S)-1,2-Dimethylpyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,2-Dimethylpyrrolidin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-1,3-butanediol with ammonia or primary amines in the presence of a dehydrating agent. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-1,2-Dimethylpyrrolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactams or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactams, while reduction can produce amines or alcohols.
Scientific Research Applications
(2S)-1,2-Dimethylpyrrolidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can serve as a precursor for biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which (2S)-1,2-Dimethylpyrrolidin-3-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary, but the compound’s chiral nature often plays a crucial role in its activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The comparison focuses on pyrrolidinones and related heterocycles, leveraging insights from quantitative structure–property relationship (QSPR) models and synthetic analogs.
Key Structural and Functional Comparisons:
| Property | (2S)-1,2-Dimethylpyrrolidin-3-one | Pyrrolidin-3-one | 1-Methylpyrrolidin-2-one | 3-Methylpyrrolidin-2-one |
|---|---|---|---|---|
| Ring Position of Substituents | 1,2-dimethyl | Unsubstituted | 1-methyl | 3-methyl |
| Chirality | S-configuration at C2 | None | None | None |
| Polarity | Moderate (due to lactam + methyl) | High (polar lactam) | Moderate | Moderate |
| Steric Hindrance | High (adjacent methyl groups) | Low | Moderate (single methyl) | Low |
Research Findings:
Steric and Electronic Effects :
- The 1,2-dimethyl substitution in this compound introduces significant steric hindrance compared to unsubstituted pyrrolidin-3-one. This reduces nucleophilic reactivity at the lactam carbonyl but enhances stability in acidic/basic conditions .
- Chirality at C2 may influence enantioselective interactions, as seen in other chiral lactams used in asymmetric catalysis .
QSPR Model Insights: QSPR models (Table 3 in ) demonstrate that structurally similar compounds (e.g., substituted pyrrolidinones) exhibit predictable trends in properties like retention indices or solubility. For instance, methyl groups increase hydrophobicity, aligning with the moderate polarity of this compound compared to unsubstituted analogs .
Synthetic Comparisons: While describes the synthesis of a phthalazinone derivative, the use of Pd(OAc)₂ and DMF highlights methodologies applicable to heterocyclic systems. Substituted pyrrolidinones like this compound may require stereoselective strategies (e.g., chiral auxiliaries or asymmetric hydrogenation) absent in simpler analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
